7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound with a molecular formula of C25H29FN2O3S This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and an azepane ring
Preparation Methods
The synthesis of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core This can be achieved through a series of reactions including cyclization and functional group modificationsIndustrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Scientific Research Applications
7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins, affecting their function. The azepane ring may enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Compared to these, 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the azepane ring, which can influence its chemical reactivity and biological activity. Examples of similar compounds include:
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-13-17(2)9-10-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLDKGXHNOJERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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